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Compound of Interest

Compound Name: 6-Methylpyridine-3-carbohydrazide

Cat. No.: B173302 Get Quote

In the global fight against tuberculosis (TB), the relentless emergence of drug-resistant strains

of Mycobacterium tuberculosis necessitates a continuous search for novel and effective

therapeutic agents. One promising avenue of research lies in the exploration of pyridine-based

compounds, a scaffold present in the frontline anti-TB drug isoniazid. This guide focuses on a

specific subclass, the 6-Methylpyridine-3-carbohydrazide derivatives, and presents a

comparative analysis of their antitubercular activity, supported by experimental data and

methodologies.

Comparative Antitubercular Activity
Recent studies have explored the synthesis and in vitro antimycobacterial activity of various 6-

aryl-2-methylnicotinohydrazides, which are derivatives of 6-methylpyridine-3-
carbohydrazide. The minimum inhibitory concentration (MIC) is a key quantitative measure of

a compound's potency, representing the lowest concentration that inhibits the visible growth of

a microorganism. The following table summarizes the MIC values of selected derivatives

against M. tuberculosis.
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Compound ID Structure MIC (µg/mL)[1]

4a
6-(4-fluorophenyl)-2-

methylnicotinohydrazide
25

4b
6-(4-chlorophenyl)-2-

methylnicotinohydrazide
25

4c
6-(4-bromophenyl)-2-

methylnicotinohydrazide
>100

4d
6-(4-iodophenyl)-2-

methylnicotinohydrazide
50

4e
6-(4-methoxyphenyl)-2-

methylnicotinohydrazide
100

4f
6-(p-tolyl)-2-

methylnicotinohydrazide
25

4g
6-(4-(tert-butyl)phenyl)-2-

methylnicotinohydrazide
100

4h
6-(naphthalen-2-yl)-2-

methylnicotinohydrazide
100

4i
6-([1,1'-biphenyl]-4-yl)-2-

methylnicotinohydrazide
100

8a

N'-(2-oxoindolin-3-ylidene)-6-

(4-fluorophenyl)-2-

methylnicotinohydrazide

25

8b

N'-(5-chloro-2-oxoindolin-3-

ylidene)-6-(4-fluorophenyl)-2-

methylnicotinohydrazide

12.5

8c

N'-(5-bromo-2-oxoindolin-3-

ylidene)-6-(4-fluorophenyl)-2-

methylnicotinohydrazide

6.25
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As the data indicates, further modification of the hydrazide moiety into isatin hydrazides, such

as compounds 8b and 8c, resulted in a significant enhancement of antitubercular activity, with

MIC values of 12.5 µg/mL and 6.25 µg/mL, respectively.[1] This suggests that the incorporation

of an isatin scaffold is a promising strategy for improving the potency of this class of

compounds. The most potent compound, 8c, demonstrated a noteworthy four-fold increase in

activity compared to its parent hydrazide.[1]

Experimental Protocols
Synthesis of 6-Aryl-2-methylnicotinohydrazide
Derivatives
The synthesis of the 6-Methylpyridine-3-carbohydrazide derivatives is a multi-step process.

The general workflow for the synthesis of the isatin hydrazide derivatives is outlined below.
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Starting Material:
Ethyl 2,6-dimethylnicotinate

Step 1: Suzuki Coupling
(Arylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O)

Intermediate:
Ethyl 6-aryl-2-methylnicotinate

Step 2: Hydrazinolysis
(Hydrazine hydrate, Ethanol, Reflux)

Product:
6-aryl-2-methylnicotinohydrazide (e.g., 4a-i)

Step 3: Condensation
(Isatin derivatives, Acetic acid, Ethanol, Reflux)

Final Product:
N'-(2-oxoindolin-3-ylidene)-6-aryl-2-methylnicotinohydrazide (e.g., 8a-c)

Click to download full resolution via product page

Caption: General synthetic scheme for 6-aryl-2-methylnicotinohydrazide and their isatin

derivatives.

In Vitro Antitubercular Activity Screening
The antitubercular activity of the synthesized compounds was evaluated against

Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).
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1. Preparation of Mycobacterial Inoculum:

M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v)

glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) ADC (albumin-dextrose-catalase).

The culture is incubated at 37°C until it reaches the mid-log phase.

The bacterial suspension is then diluted to a turbidity equivalent to a 0.5 McFarland

standard, which corresponds to approximately 1-5 x 10^7 CFU/mL. This suspension is

further diluted to achieve a final inoculum of approximately 5 x 10^4 CFU/well.

2. Microplate Assay:

The assay is performed in sterile 96-well microplates.

A serial two-fold dilution of each test compound is prepared in Middlebrook 7H9 broth.

100 µL of the diluted mycobacterial inoculum is added to each well containing the test

compound.

Isoniazid is used as a standard reference drug, and wells with only bacterial suspension (no

compound) serve as a growth control.

The plates are sealed and incubated at 37°C for 5-7 days.

3. Determination of MIC:

After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are

added to each well.

The plates are re-incubated for 24 hours.

A color change from blue to pink indicates bacterial growth.

The MIC is defined as the lowest concentration of the compound that prevents this color

change.
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This guide provides a snapshot of the current research on 6-Methylpyridine-3-
carbohydrazide derivatives as potential antitubercular agents. The presented data highlights

the importance of structural modifications to enhance antimycobacterial potency. The detailed

protocols offer a foundation for researchers to further explore and validate the therapeutic

potential of this promising class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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